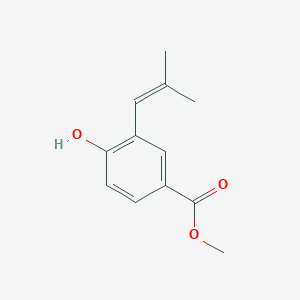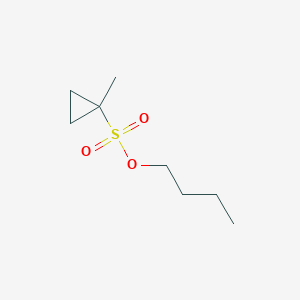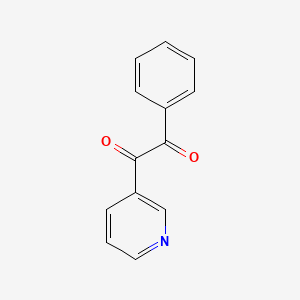
1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE is an organic compound with the molecular formula C13H9NO2 It is characterized by the presence of both a phenyl group and a pyridinyl group attached to an ethanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecules .
Comparison with Similar Compounds
- 1-Phenyl-2-(pyridin-2-yl)ethan-1,2-dione
- 1-Phenyl-2-(pyridin-4-yl)ethan-1,2-dione
- 1-Phenyl-2-(pyridin-3-yl)ethanol
Uniqueness: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinyl group influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
23826-56-4 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C13H9NO2/c15-12(10-5-2-1-3-6-10)13(16)11-7-4-8-14-9-11/h1-9H |
InChI Key |
XSOGGPTVKLKMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


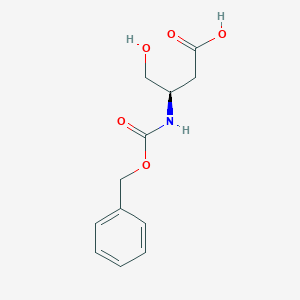
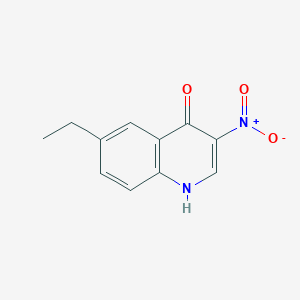
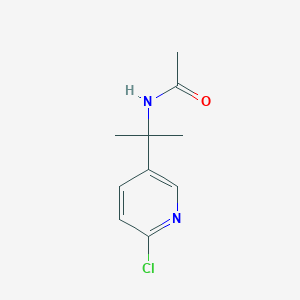
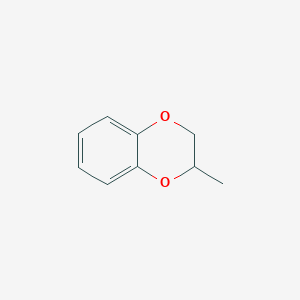
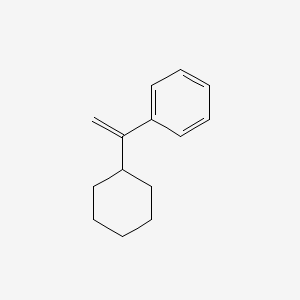
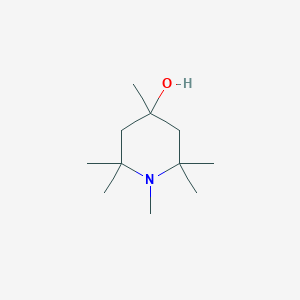
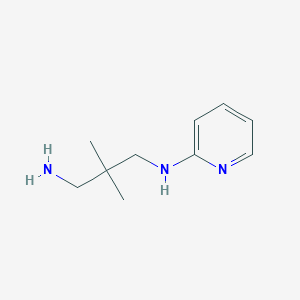

![2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one](/img/structure/B8724725.png)
